4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Mechanism of Action
Target of Action
The primary targets of the compound “4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide” are currently unknown. The compound belongs to the quinolone family , which is known to interact with a variety of biological targets, including enzymes and receptors, and play a role in various biochemical processes . .
Mode of Action
Quinolones are known to interact with their targets in a variety of ways, often by binding to active sites or allosteric sites, leading to changes in the target’s function
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Quinolones are known to affect a variety of pathways, often related to the function of their targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the chromene intermediate with hydrazine derivatives, followed by cyclization.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene or pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced chromene or pyrazole derivatives.
Scientific Research Applications
4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazole ring and has been studied for its CDK2 inhibitory activity.
Quinoline Derivatives: These compounds, such as 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide, exhibit similar structural features and biological activities.
Triazolothiadiazine: This compound has a similar heterocyclic structure and is known for its diverse pharmacological activities.
Uniqueness
4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c17-16(18,19)14-5-7-22(21-14)8-6-20-15(24)13-9-11(23)10-3-1-2-4-12(10)25-13/h1-5,7,9H,6,8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOILQZGUBPYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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